molecular formula C17H14N2O2 B2805237 hDHODH-IN-1

hDHODH-IN-1

Cat. No.: B2805237
M. Wt: 278.30 g/mol
InChI Key: MUVPBAIVOHJDOC-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for the de novo synthesis of pyrimidine, which is essential for DNA and RNA synthesis. This compound has shown significant potential in treating various diseases, including cancers, autoimmune disorders, and inflammatory diseases .

Scientific Research Applications

hDHODH-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of RNA and DNA and is overexpressed in various malignancies .

Mode of Action

This compound interacts with hDHODH, inhibiting its activity . The inhibition of hDHODH leads to a decrease in pyrimidine synthesis, which is essential for cell proliferation . This results in a disruption of cellular processes that rely on pyrimidines, such as DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . In highly proliferative cells like tumor cells, this pathway is usually highly active to meet the increased demand for nucleic acid precursors and other cellular components . By inhibiting hDHODH, this compound disrupts this pathway, leading to a significant imbalance of pyrimidine metabolism in cancer cells .

Pharmacokinetics

It is known that the efficacy of dhodh inhibitors, in general, depends on their ability to reach their target in the mitochondria and inhibit the enzyme’s activity . The ADME properties of these compounds, including their absorption, distribution, metabolism, and excretion, would significantly impact their bioavailability and, consequently, their therapeutic efficacy .

Result of Action

The inhibition of hDHODH by this compound leads to a decrease in pyrimidine synthesis, disrupting cellular processes that rely on pyrimidines . This disruption can lead to the inhibition of cell proliferation, making this compound a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .

Action Environment

The action of this compound, like other DHODH inhibitors, can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules that could interact with the compound .

Biochemical Analysis

Biochemical Properties

(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is known to interact with a flavin-dependent mitochondrial enzyme called human dihydroorotate dehydrogenase (hDHODH) . hDHODH plays a crucial role in the de novo pyrimidine synthesis pathway, which is essential for the production of RNA and DNA . The interaction between (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide and hDHODH is of significant interest due to the essential role of hDHODH in pyrimidine synthesis and mitochondrial functions .

Cellular Effects

The effects of (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide on cells are primarily related to its interaction with hDHODH. By inhibiting hDHODH, this compound can potentially disrupt the de novo pyrimidine synthesis pathway, affecting cell function . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide involves its interaction with hDHODH. hDHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction, which is the fourth step in the pyrimidine de novo synthetic pathway . By inhibiting hDHODH, (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide can disrupt this pathway, potentially leading to changes in gene expression and other cellular processes .

Metabolic Pathways

(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is involved in the de novo pyrimidine synthesis pathway through its interaction with hDHODH . hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in this pathway . The inhibition of hDHODH by (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide could potentially affect metabolic flux or metabolite levels.

Preparation Methods

The synthesis of hDHODH-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

hDHODH-IN-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more potent derivatives of this compound .

Comparison with Similar Compounds

hDHODH-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for hDHODH. Similar compounds include:

This compound stands out due to its superior potency and selectivity, making it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVPBAIVOHJDOC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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